1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide
Description
1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide is a substituted imidazole derivative characterized by a hydroxyl group at position 1, a phenyl substituent at position 4, and geminal dimethyl groups at position 3. The 3-oxide moiety introduces an oxygen atom at position 3, contributing to its unique electronic and steric profile.
The compound’s crystalline structure likely benefits from hydrogen-bonding interactions involving the hydroxyl and oxide groups, as observed in similar imidazole derivatives. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for elucidating its three-dimensional arrangement and validating crystallographic data .
Properties
IUPAC Name |
3-hydroxy-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)10(12(14)8-13(11)15)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGGHRGHRZDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](CN1O)[O-])C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355299 | |
| Record name | 1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59570-09-1 | |
| Record name | 1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide (CAS No. 123007-70-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 194.24 g/mol
- Melting Point : 208 °C
- Boiling Point : Predicted at approximately 436.6 °C
- Density : Approximately 1.29 g/cm³
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC50 Values :
- MCF7: IC50 = 3.79 µM
- A549: IC50 = 26 µM
- HepG2: IC50 = 0.71 µM
These values suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : Inhibition of COX enzymes, which are crucial in the inflammatory process.
- Selectivity : Some derivatives show selective inhibition of COX-2 over COX-1, which is desirable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, imidazole compounds are known for their antimicrobial effects:
- Tested Pathogens : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
Case Studies and Research Findings
| Study | Findings | Cell Lines/Pathogens |
|---|---|---|
| Bouabdallah et al. (2022) | Significant cytotoxicity against MCF7 and HepG2 | MCF7, HepG2 |
| Wei et al. (2020) | Potent anti-inflammatory effects via COX inhibition | Not specified |
| Nitulescu et al. (2021) | Effective against multiple bacterial strains | Staphylococcus aureus, E. coli |
Synthesis and Derivatives
The synthesis of 1H-Imidazole derivatives often involves multi-step reactions starting from simple imidazole precursors. The introduction of various functional groups can enhance biological activity:
- Starting Material : Imidazole or substituted imidazoles.
- Reagents Used : Hydroxylation agents and alkylating agents.
- Yield Optimization : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that imidazole derivatives exhibit antioxidant activity. Specifically, studies indicate that the antioxidant efficacy of 1H-imidazole compounds correlates with their structural characteristics. For instance, the presence of hydroxyl groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural framework allows it to interact with microbial membranes effectively, leading to potential therapeutic uses against bacterial infections. Various studies have reported on the synthesis and evaluation of imidazole derivatives for their antibacterial and antifungal properties .
Medicinal Chemistry
1H-Imidazole derivatives are extensively studied for their pharmacological properties. They serve as scaffolds for drug development targeting various conditions, including:
- Cancer : Certain imidazole derivatives have been synthesized and tested for anticancer activities, showing potential in inhibiting tumor growth through various mechanisms.
- Neurological Disorders : Compounds with imidazole rings are being explored for their neuroprotective effects, particularly in models of neurodegenerative diseases.
Material Science
In material science, imidazole-based compounds are used as ligands in coordination chemistry and catalysis. Their ability to form stable complexes with metal ions makes them valuable in developing new materials with tailored properties.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various imidazole derivatives, including the compound in focus. The results indicated that compounds with specific substituents exhibited higher radical scavenging activity compared to others. This finding underscores the importance of molecular structure in determining antioxidant efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing a series of imidazole derivatives and assessing their antimicrobial properties against common pathogens. The study concluded that certain derivatives showed significant inhibition zones in bacterial cultures, highlighting their potential as lead compounds for antibiotic development .
Comparison with Similar Compounds
Key Observations:
Hydrogen Bonding and Solubility: The hydroxyl and oxide groups in the target compound enhance its hydrogen-bonding capacity compared to nitro- or halogen-substituted analogs (e.g., 5-NO₂ or 5-F derivatives). This may improve solubility in polar solvents but reduce lipid membrane permeability .
Electronic Effects: The 3-oxide moiety increases electron density at the imidazole ring, contrasting with electron-withdrawing groups (e.g., NO₂ in ), which could modulate reactivity in nucleophilic substitution or redox reactions.
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s hydroxyl and oxide groups likely form intermolecular hydrogen bonds (e.g., O–H···O or N–O···H–C), as seen in Etter’s graph-set analysis of imidazole derivatives . Such interactions stabilize its crystal lattice, similar to benzimidazole derivatives in .
- Validation : Structure validation tools like PLATON (referenced in ) ensure the absence of crystallographic disorders, critical for confirming the integrity of the 5,5-dimethyl and phenyl substituents.
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Nitroimidazoles () and fluorinated benzimidazoles () are established in treating infections, suggesting the target compound could be optimized for similar uses.
- Material Science : The hydrochloride salt derivative () demonstrates imidazoles’ versatility in ionic liquids, hinting at industrial applications for the target compound in catalysis or polymer chemistry.
Q & A
Q. What are the standard synthetic protocols for preparing 1H-imidazole derivatives with hydroxyl and phenyl substituents, and how are they optimized for yield?
The synthesis typically involves cyclocondensation reactions using substituted aldehydes and ammonia derivatives. For example, 4,5-diphenyl-1H-imidazoles are synthesized via a one-pot reaction of benzil, ammonium acetate, and substituted aldehydes under reflux in acetic acid . Optimization includes adjusting molar ratios (e.g., 1:2:1 for benzil:aldehyde:ammonium acetate), reaction time (6–12 hours), and temperature (80–100°C). Yield improvements (>70%) are achieved by using microwave-assisted synthesis or ionic liquid solvents .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key methods include:
- HPLC : To assess purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1248 for C₁₂H₁₃N₂O₂) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing hydroxylated imidazole derivatives be addressed?
Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable sites for hydroxylation . Experimental strategies:
- Use directing groups (e.g., nitro or methoxy substituents) to guide hydroxylation .
- Optimize oxidizing agents (e.g., H₂O₂ vs. mCPBA) to control reaction pathways .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Contradictions may arise from assay conditions or compound purity. Mitigation strategies:
Q. How can structure-activity relationships (SAR) be explored for the hydroxy and phenyl substituents?
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-fluoro or 4-nitro phenyl groups) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Crystallography : X-ray diffraction to analyze hydrogen-bonding interactions (e.g., O–H···N in the imidazole ring) .
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- Fluorescence Quenching : Study binding to bacterial DNA gyrase using ethidium bromide displacement assays .
- Molecular Docking : AutoDock Vina to simulate interactions with target proteins (e.g., β-lactamases) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated microbial cultures .
Q. How can computational chemistry aid in optimizing its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (target <3 for oral bioavailability) and CYP450 interactions .
- Solubility Enhancement : DFT calculations guide the design of prodrugs (e.g., ester derivatives) with improved water solubility .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data in bioassays?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Test : Compare multiple experimental groups (p<0.05 significance threshold) .
Q. How should researchers handle contradictory spectral data (e.g., NMR shifts) between studies?
- Solvent Calibration : Report chemical shifts relative to TMS in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic Effects : Account for tautomerism in imidazole rings using variable-temperature NMR .
Ethical and Reporting Standards
Q. What ethical guidelines apply to biological testing of this compound?
- Follow OECD 423 guidelines for acute toxicity studies in animals .
- Obtain institutional review board (IRB) approval for cell line use .
Q. How to ensure compliance with academic reporting standards (e.g., APA, ACS)?
- Document synthetic procedures in line with ACS Organic Chemistry Guidelines .
- Use Zotero or EndNote for citation management and DOI linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
